molecular formula C6H14Cl2N2O2 B1523589 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride CAS No. 1187926-97-1

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride

Cat. No.: B1523589
CAS No.: 1187926-97-1
M. Wt: 217.09 g/mol
InChI Key: FHQISJCBOKLZMP-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is a chemical compound with the CAS Number: 1187926-97-1 . It has a molecular weight of 217.09 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (3-amino-1-pyrrolidinyl)acetic acid dihydrochloride . Its InChI code is 1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.09 . It’s typically in powder form and stored at room temperature .

Scientific Research Applications

Metabolic Pathway Analysis

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is part of a larger group of compounds that have been the subject of research due to their role in various metabolic pathways. Studies have identified certain acids, structurally similar to this compound, as metabolites of specific amino acids like tyrosine. For instance, cis- and trans-4-hydroxycyclohexylacetic acid were found in the urine of a child and her mother alongside another sulfur amino acid, hawkinsin, pointing to a defective 4-hydroxyphenylpyruvate dioxygenase and the role of these compounds in tyrosine metabolism (Niederwieser et al., 1978). Similarly, mutations in the gene responsible for the enzyme 4-hydroxyphenylpyruvic acid dioxygenase, which is crucial in tyrosine catabolism, were linked to tyrosinemia type III and hawkinsinuria, disorders characterized by elevated levels of blood tyrosine and the excretion of tyrosine derivatives including compounds similar to this compound (Tomoeda et al., 2000).

Toxicological Studies

The compound has also been a subject in toxicological studies. Research focusing on the toxicity of similar compounds provides insights into the potential toxic effects and biochemical pathways involved in the metabolism and excretion of such compounds. For example, the toxicological analysis of a fatal overdose involving structurally related compounds highlighted the biochemical and clinical manifestations, aiding in understanding the toxicokinetics and dynamics of these compounds (Osterloh et al., 1983).

Drug Metabolism and Pharmacokinetics

Further, research into the metabolism and excretion of pharmacologically active compounds structurally similar to this compound provides valuable information on the biotransformation and elimination pathways of such compounds, critical in drug development and therapy optimization. Studies on compounds like MK-0524, a prostaglandin D2 receptor antagonist, have detailed the absorption, metabolism, and excretion patterns in human subjects, offering a framework for understanding the pharmacokinetics of similar compounds (Karanam et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s possible that it could have various effects depending on the context of its use, especially considering it’s used in various scientific research.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQISJCBOKLZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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